1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride
Description
1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a propan-2-yl group, and a 2-methylbenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYOKQLLTVVACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propan-2-yl 2-methylbenzoate under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. Its derivatives have shown potential as anticancer, antiviral, and antimicrobial agents. In biology, it is used in the study of enzyme interactions and receptor binding. Industrial applications include its use as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride can be compared with other piperidine derivatives, such as 1-Piperidin-1-ylpropan-2-one and 1-Piperidin-1-ylpropan-2-yl acetate. These compounds share similar structural features but differ in their functional groups and chemical properties. The unique combination of the piperidine ring, propan-2-yl group, and 2-methylbenzoate moiety in 1-Piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride contributes to its distinct chemical behavior and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
